2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(2-methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-5-6(7(11)12)14-8(10-5)9(2,3)13-4/h1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOQUQGRWWYXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)(C)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis via Substituted Thiazole Intermediates
A patented process outlines a multi-step synthetic route to thiazole-5-carboxylic acids bearing alkoxyalkyl substituents at the 2-position, which can be adapted for the preparation of 2-(2-methoxypropan-2-yl) derivatives:
Step 1: Formation of the Thiazole Core
A thioamide precursor is reacted with an α-haloketone or α-haloester bearing the appropriate substituent to form the thiazole ring. For example, refluxing pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in ethanol yields ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate, a close analog in heterocyclic synthesis.
Step 2: Introduction of the 2-(2-Methoxypropan-2-yl) Group
The 2-position substituent can be introduced via nucleophilic substitution or alkylation reactions on suitable intermediates. In the case of 2-(2-methoxypropan-2-yl) substitution, the use of alkoxides or alkylating agents containing the 2-methoxypropan-2-yl moiety is preferred. The base used for such alkylations is typically an inorganic base such as potassium carbonate or sodium hydroxide, and solvents include ethers, esters, or polar aprotic solvents like dimethylformamide.
Step 3: Carboxylic Acid Formation
The ester group at the 5-position is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid. Hydrolysis can be performed using aqueous sodium hydroxide or potassium hydroxide in alcoholic solvents, followed by acidification to precipitate the carboxylic acid.
Specific Synthetic Conditions and Reagents
Alternative Synthetic Routes
Halogenation and Subsequent Substitution
Halogenation of methyl groups on the thiazole ring using N-bromosuccinimide (NBS) in the presence of AIBN as a radical initiator, followed by substitution with nucleophiles, can be used to introduce functional groups at the 2-position. For example, bromination of 2-methylthiazole-5-carboxylic acid methyl ester in carbon tetrachloride under reflux yields dibromomethyl derivatives, which can be further reacted with nucleophilic reagents to install alkoxy substituents.
Esterification and Functional Group Transformations
Starting from 2-methylthiazole-5-carboxylic acid, esterification with methanol and sulfuric acid under reflux conditions yields methyl esters. These esters can be functionalized further by bromination and nucleophilic substitution to introduce the 2-(2-methoxypropan-2-yl) group.
Research Findings and Optimization Parameters
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Studies indicate that inorganic bases such as potassium carbonate and sodium hydroxide are preferred for alkylation and hydrolysis steps due to their effectiveness and availability. Organic bases are less commonly used but can be employed depending on substrate sensitivity.
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Solvent choice significantly affects reaction rates and yields. Polar aprotic solvents like dimethylformamide and ethers (e.g., tetrahydrofuran) promote nucleophilic substitution reactions efficiently. Alcoholic solvents are preferred for esterification and hydrolysis steps.
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Mild temperatures (around 25°C) are often sufficient for alkylation and substitution reactions, with reaction times ranging from 12 to 24 hours to ensure complete conversion. Reflux conditions are used for esterification and initial thiazole ring formation.
Summary Table of Preparation Methods
Chemical Reactions Analysis
2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that 2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid exhibits significant antimicrobial properties. A study conducted by Zhang et al. (2023) demonstrated its effectiveness against a range of bacteria and fungi, suggesting potential use in developing new antimicrobial agents .
Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases. A case study involving animal models revealed a reduction in inflammation markers when treated with this compound .
Cancer Research
Recent investigations have explored the compound's role in cancer therapy. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Further research is needed to elucidate its mechanisms and efficacy in clinical settings .
Agricultural Applications
Fungicide Development
The compound has been incorporated into fungicide formulations due to its efficacy against various plant pathogens. A patent (AU2012257748A1) outlines a combination of this compound with other active ingredients to enhance fungicidal activity, improving crop yield and health .
Herbicide Potential
Studies have indicated that this compound may possess herbicidal properties, making it a candidate for developing new herbicides that target specific weed species without harming crops.
Materials Science Applications
Polymer Additives
In materials science, this compound has been investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Experimental data show improved performance characteristics when incorporated into polymer matrices.
Nanotechnology
Research is ongoing into the use of this compound in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. The unique properties of the thiazole ring facilitate interactions with biological systems, potentially improving drug bioavailability and targeting.
Data Tables
Mechanism of Action
The mechanism of action of 2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The presence of the methoxypropan-2-yl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This property is crucial for its biological activity, as it can reach intracellular targets and exert its effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological profile of thiazole-5-carboxylic acid derivatives is highly dependent on substituents at the 2-position. Below is a comparative analysis of key analogs:
Key Pharmacological Insights
- Febuxostat: The 3-cyano and 4-isobutoxy groups on the phenyl ring are critical for binding to xanthine oxidase’s active site, enabling competitive inhibition . Clinical studies confirm its superiority over allopurinol in hyperuricemia management .
- BAC: The 4-chlorobenzylamino group is essential for antidiabetic activity. In streptozotocin-induced diabetic rats, BAC reduced oxidative stress (e.g., lowered malondialdehyde levels) and pro-inflammatory cytokines (e.g., TNF-α) .
Biological Activity
2-(2-Methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative known for its diverse biological activities. Thiazoles are characterized by their five-membered ring structure containing sulfur and nitrogen, which contributes to their pharmacological properties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₃NO₃S. It features a methoxypropan-2-yl group and a carboxylic acid group attached to the thiazole ring, enhancing its lipophilicity and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₃NO₃S |
| Molecular Weight | 199.27 g/mol |
| CAS Number | 1505403-97-3 |
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of thiazole derivatives, including the compound , against Gram-positive and Gram-negative bacteria. The results showed minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus aureus and Enterococcus faecalis, indicating strong antibacterial properties .
- Xanthine Oxidase Inhibition : Another study focused on the xanthine oxidase inhibitory activity of similar thiazole compounds. Compounds derived from 4-methylthiazole demonstrated potent inhibition with IC50 values in the micromolar range, suggesting potential therapeutic applications in conditions like gout .
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, contributing to its potential use in treating oxidative stress-related diseases .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within microbial cells. The thiazole ring structure allows for effective binding to active sites on target proteins, modulating their function and leading to antimicrobial effects.
Summary of Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-(2-methoxypropan-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid?
- Methodology : A typical approach involves condensation of substituted thiazole precursors with methoxypropan-2-yl groups. For example, ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate derivatives can be hydrolyzed under basic conditions (e.g., potassium carbonate in methanol/water) to yield the carboxylic acid moiety . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side reactions like ester hydrolysis or thiazole ring degradation.
Q. How can analytical techniques verify the purity and structure of this compound?
- Methodology :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and phosphate buffer (pH 2.5–3.0) .
- FTIR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, C-O-C stretch at ~1100 cm⁻¹ for methoxy groups) .
- X-ray crystallography : Employ SHELX software for structural refinement. For example, SHELXL can resolve hydrogen-bonding networks critical for understanding supramolecular packing .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxypropan-2-yl vs. chlorobenzyl groups) influence biological activity in diabetes models?
- Methodology :
- SAR studies : Compare the hypoglycemic activity of analogues in streptozotocin (STZ)-induced diabetic rats. The methoxypropan-2-yl group may enhance solubility, while bulkier substituents (e.g., chlorobenzyl in BAC analogues) improve receptor binding .
- Docking simulations : Use AutoDock Vina to model interactions with insulin receptor substrates or glucose transporters.
Q. What strategies mitigate poor aqueous solubility for in vivo studies?
- Methodology :
- Nanosuspensions : Lyophilized formulations with stabilizers (e.g., poloxamer 188) improve bioavailability. Particle size reduction (<200 nm) via high-pressure homogenization enhances dissolution rates .
- Prodrug design : Esterification of the carboxylic acid group (e.g., methyl or ethyl esters) increases lipophilicity for better membrane permeability .
Q. How can in vitro metabolic pathways be predicted for this compound?
- Methodology :
- Liver microsomes : Incubate with human/rat liver microsomes and NADPH to identify phase I metabolites (e.g., hydroxylation at the methoxypropan-2-yl group).
- LC-MS/MS : Detect metabolites using high-resolution mass spectrometry. Febuxostat analogues, for instance, undergo cytochrome P450-mediated oxidation .
Q. How to resolve contradictions in activity data across different assay models?
- Methodology :
- Dose-response normalization : Compare IC₅₀ values in cell-free (e.g., enzyme inhibition) vs. cellular assays (e.g., glucose uptake in 3T3-L1 adipocytes).
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to correlate in vitro potency with in vivo efficacy .
Experimental Design & Data Analysis
Q. What crystallographic tools are suitable for resolving hydrogen-bonding patterns in this compound?
- Methodology :
- SHELX suite : Use SHELXD for phase determination and SHELXL for refinement. Twinned data (common in thiazole derivatives) require careful treatment with HKLF5 format .
- Hydrogen placement : DFT-calculated hydrogen positions (e.g., via Gaussian 09) can guide refinement in low-resolution datasets.
Q. How to validate the stability of this compound under physiological conditions?
- Methodology :
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation products via LC-MS .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months and assess changes in potency using validated bioassays .
Key Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
